molecular formula C13H9BrF3N3O2S B14919531 N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B14919531
M. Wt: 408.20 g/mol
InChI Key: BMZQTPIUCITDJP-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that features a bromophenyl group, a trifluoromethyl-substituted pyrimidine ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide typically involves multiple steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving appropriate precursors such as 4-hydroxy-6-(trifluoromethyl)pyrimidine.

    Introduction of the Bromophenyl Group: The bromophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a reaction between the intermediate compound and a suitable acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromophenyl group or the pyrimidine ring, potentially leading to dehalogenation or hydrogenation products.

    Substitution: The compound can participate in substitution reactions, especially at the bromophenyl group, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated or hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique structure could be useful in the design of novel materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study biological pathways and interactions involving its molecular targets.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group and the bromophenyl moiety may enhance its binding affinity and specificity. The compound may modulate the activity of its targets through competitive inhibition or allosteric modulation, leading to downstream effects on cellular pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
  • N-(4-fluorophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide
  • N-(4-methylphenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide

Uniqueness

N-(4-bromophenyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide is unique due to the presence of the bromophenyl group, which can influence its reactivity and binding properties. The trifluoromethyl group also contributes to its distinct chemical and physical characteristics, making it a valuable compound for various applications.

Properties

Molecular Formula

C13H9BrF3N3O2S

Molecular Weight

408.20 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[6-oxo-4-(trifluoromethyl)-1H-pyrimidin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C13H9BrF3N3O2S/c14-7-1-3-8(4-2-7)18-11(22)6-23-12-19-9(13(15,16)17)5-10(21)20-12/h1-5H,6H2,(H,18,22)(H,19,20,21)

InChI Key

BMZQTPIUCITDJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NC(=CC(=O)N2)C(F)(F)F)Br

Origin of Product

United States

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